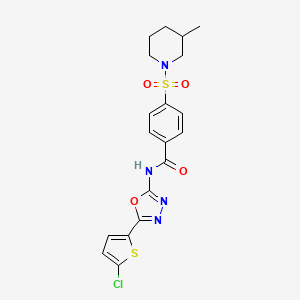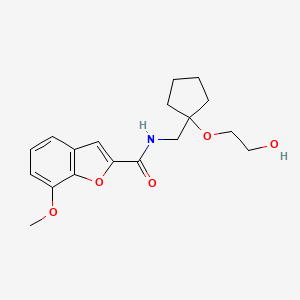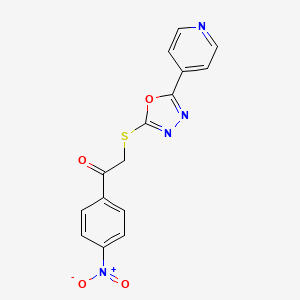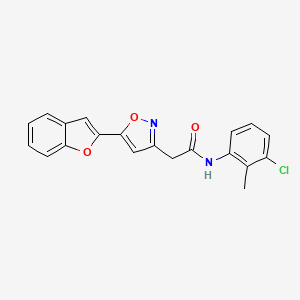
4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE” is a chemical compound with the molecular formula C9H13BrN4 . It is a solid substance with a brown color .
Molecular Structure Analysis
The molecular structure of “5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE” includes elements such as Carbon ©, Hydrogen (H), Bromine (Br), and Nitrogen (N4) . The molecular weight of this compound is 257.13 .Physical And Chemical Properties Analysis
The boiling point of “5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE” is predicted to be 363.7±52.0 °C . The density is predicted to be 1.466±0.06 g/cm3 . The pKa value is predicted to be 7.20±0.42 .Scientific Research Applications
Synthesis and Pharmacological Properties
A study conducted by Mattioda et al. (1975) focused on the synthesis of a series of 4-piperazinopyrimidines with a methylthio substituent, revealing their potential in various pharmacological domains including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series exhibited significant antiemetic activity, marking them for clinical investigation (Mattioda et al., 1975).
Condensation Reactions and Derivative Formation
Barak's (1968) research on the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide led to the formation of N, N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine. This study highlights the chemical versatility and the potential for derivative formation involving piperazine and pyrrolidine structures, which could be relevant for the synthesis of compounds related to 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (Barak, 1968).
Antiproliferative Activity Against Human Cancer Cell Lines
Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity using the MTT assay method against four human cancer cell lines. Compounds from this series demonstrated promising activity, with some showing specificity towards certain cell lines, suggesting potential utility in cancer research and therapy (Mallesha et al., 2012).
Antibacterial Activity of Pyrido(2,3-d)pyrimidine Derivatives
Matsumoto and Minami (1975) described the preparation and antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Notably, certain derivatives exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This research underlines the potential of pyrimidine derivatives in the development of new antibacterial agents (Matsumoto & Minami, 1975).
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-10-12(17-6-2-3-7-17)16-13(15-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUWFMXUOWZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2756440.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)


![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756446.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/no-structure.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)
![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

![N-(2,2-dimethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756455.png)


